3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI)
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Overview
Description
3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI) are a class of compounds designed to inhibit the action of glucagon, a hormone produced by the pancreas that raises blood glucose levels. These antagonists are particularly significant in the treatment of type 2 diabetes, where dysregulated glucagon secretion contributes to hyperglycemia . By blocking the glucagon receptor, these compounds help to lower blood glucose levels and improve glycemic control .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucagon receptor antagonists 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common method involves the use of 4-formylbenzoic acid as a starting material, which undergoes a series of reactions to form the desired antagonist . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of glucagon receptor antagonists 3 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI) undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohols can produce ketones or aldehydes, while reduction of ketones can yield secondary alcohols .
Scientific Research Applications
3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI) have a wide range of scientific research applications:
Chemistry: Used as model compounds to study receptor-ligand interactions and to develop new synthetic methodologies.
Industry: Used in the pharmaceutical industry to develop and test new drugs targeting the glucagon receptor.
Mechanism of Action
3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI) exert their effects by binding to the glucagon receptor, thereby preventing glucagon from activating its signaling pathways. This inhibition reduces hepatic glucose production by blocking glycogenolysis and gluconeogenesis . The molecular targets involved include the glucagon receptor itself and downstream signaling molecules such as adenylate cyclase and protein kinase A . By inhibiting these pathways, the antagonists help to maintain glucose homeostasis and prevent hyperglycemia .
Comparison with Similar Compounds
Uniqueness: 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI) are unique in their specific binding affinity and selectivity for the glucagon receptor. They offer a distinct pharmacokinetic profile, with improved bioavailability and reduced side effects compared to other antagonists . Additionally, their ability to modulate lipid metabolism and reduce hepatic steatosis sets them apart from other compounds in this class .
Properties
IUPAC Name |
5-fluoro-2-[(4R)-3-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,20,24-26H,7-8H2,1-6H3/t14-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINVVPOIGFSNHM-JLTOFOAXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(NC(=C([C@@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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